molecular formula C10H9ClN2O2 B12945981 5-(4-Chlorobenzyl)imidazolidine-2,4-dione CAS No. 6331-81-3

5-(4-Chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B12945981
CAS No.: 6331-81-3
M. Wt: 224.64 g/mol
InChI Key: VIPXTHKAWAGLJE-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 4-chlorobenzyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. Another method includes the use of Bucherer-Bergs reaction, which involves the condensation of 4-chlorobenzaldehyde with urea in the presence of a base .

Chemical Reactions Analysis

5-(4-Chlorobenzyl)imidazolidine-2,4-dione undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Chlorobenzyl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels. The compound binds to these channels, altering their conformation and reducing neuronal excitability .

Comparison with Similar Compounds

5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6331-81-3

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)

InChI Key

VIPXTHKAWAGLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)Cl

Origin of Product

United States

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